1-(2-Cyanoethyl)-2-undecylimidazole
Description
Significance of Imidazole (B134444) Ring Chemistry in Heterocyclic Compounds
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in chemistry and biology. humanjournals.comnih.gov Its aromaticity, due to the presence of a sextet of π-electrons, imparts significant stability to the ring system. humanjournals.com The imidazole nucleus is amphoteric, meaning it can act as both an acid and a base. humanjournals.com This dual reactivity, coupled with its ability to engage in hydrogen bonding and coordinate with metal ions, makes it a highly versatile component in the design of complex molecules. humanjournals.comnih.gov The presence of the imidazole ring is found in many important biological molecules, further highlighting its significance. humanjournals.comnih.gov
Overview of Functionalized Imidazole Derivatives in Contemporary Research
The functionalization of the imidazole ring at its various positions allows for the fine-tuning of its physicochemical properties, leading to a vast library of derivatives with tailored characteristics. researchgate.net These derivatives are the subject of extensive research due to their diverse potential. In materials science, functionalized imidazoles are investigated as curing agents for epoxy resins, corrosion inhibitors, and as components in the synthesis of specialty polymers and ionic liquids. chemimpex.commdpi.com Their unique properties, such as thermal stability and specific reactivity, make them valuable in creating advanced materials. chemimpex.com In the realm of chemical synthesis, they serve as important intermediates and building blocks for more complex organic structures. chemimpex.com
Contextualization of 1-(2-Cyanoethyl)-2-undecylimidazole within Imidazole Science
This compound is a specific example of a functionalized imidazole that combines several key structural features. It possesses a long undecyl chain at the 2-position of the imidazole ring and a cyanoethyl group at the 1-position. The undecyl group imparts significant hydrophobicity to the molecule, while the cyanoethyl group introduces a polar nitrile functionality. This combination of a bulky, nonpolar alkyl chain and a polar functional group on the imidazole scaffold makes it a molecule of interest for various research applications, particularly in material science.
Chemical and Physical Properties of this compound
The distinct properties of this compound are a direct result of its molecular structure.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value |
| IUPAC Name | 3-(2-undecyl-1H-imidazol-1-yl)propanenitrile |
| CAS Number | 23996-16-9 |
| Molecular Formula | C₁₇H₂₉N₃ |
| Molecular Weight | 275.44 g/mol |
| Appearance | White to light yellow powder or crystal |
| Melting Point | 49.0 to 54.0 °C |
| Boiling Point | 445.2°C |
| Density | 0.95 g/cm³ |
| Solubility | Insoluble in water; Soluble in methanol (B129727) and ethanol |
Sources: echemi.comguidechem.comtcichemicals.com
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process. A common synthetic route involves a two-step alkylation strategy.
The first step is the formation of the intermediate, 2-undecylimidazole. This is generally accomplished through the nucleophilic substitution of imidazole with an undecyl halide, such as 1-bromoundecane (B50512), in the presence of a base. The second step is the cyanoethylation of the 2-undecylimidazole intermediate. This is achieved by reacting it with acrylonitrile (B1666552), which introduces the 2-cyanoethyl group at the N-1 position of the imidazole ring.
Research Applications and Findings
This compound is a compound with noted applications in several areas of chemical research, primarily in materials science.
The compound is utilized as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry. It is also used in the production of specialty chemicals. In polymer chemistry, it can act as a functional monomer, contributing to unique properties like enhanced thermal stability and chemical resistance in the resulting polymers. chemimpex.com Research has also explored its use in the formulation of agricultural chemicals and as an intermediate in the synthesis of other compounds. chemimpex.com
Table 2: Potential Research Applications of this compound
| Research Area | Potential Application |
| Polymer Chemistry | Functional monomer for specialty polymers |
| Material Science | Component in advanced coatings and adhesives |
| Organic Synthesis | Intermediate for more complex molecules |
| Coordination Chemistry | Ligand for metal complexes |
| Agricultural Chemistry | Component in agrochemical formulations |
Sources: chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-undecylimidazol-1-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3/c1-2-3-4-5-6-7-8-9-10-12-17-19-14-16-20(17)15-11-13-18/h14,16H,2-12,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUPZARBRLCVCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=NC=CN1CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066948 | |
| Record name | 1H-Imidazole-1-propanenitrile, 2-undecyl- | |
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Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23996-16-9 | |
| Record name | 1-(Cyanoethyl)-2-undecylimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23996-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Undecyl-1H-imidazole-1-propiononitrile | |
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| Record name | 1H-Imidazole-1-propanenitrile, 2-undecyl- | |
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| Record name | 1H-Imidazole-1-propanenitrile, 2-undecyl- | |
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| Record name | 2-undecyl-1H-imidazole-1-propiononitrile | |
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| Record name | 2-Undecyl-1H-imidazole-1-propiononitrile | |
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Synthetic Methodologies for 1 2 Cyanoethyl 2 Undecylimidazole and Analogous Structures
Established Synthetic Pathways for Imidazole (B134444) Derivatives
The synthesis of the imidazole core is a well-established area of organic chemistry, with numerous methods developed to access a wide variety of substituted derivatives. These methods often involve the formation of the five-membered heterocyclic ring through the reaction of key building blocks containing the requisite carbon and nitrogen atoms.
Cyclocondensation Reactions
Cyclocondensation reactions are a cornerstone of imidazole synthesis, typically involving the reaction of a 1,2-dicarbonyl compound with an aldehyde and two equivalents of ammonia. A variation of this, the Markwald synthesis, prepares 2-mercaptoimidazoles from α-aminoketones or aldehydes and potassium thiocyanate. derpharmachemica.com The sulfur group can then be removed through oxidative methods to yield the desired imidazole. derpharmachemica.com Another approach involves the dehydrogenation of imidazolines, which can be prepared from 1,2-ethanediamine and alkyl nitriles, using reagents like barium manganate. derpharmachemica.com
The regiochemistry of these cyclocondensation reactions can be influenced by the nature of the reactants and reaction conditions. For instance, the reaction between β-enaminodiketones and aromatic amidines has been shown to yield various polyazaheterocycles, with the specific product depending on the reactants used. nih.gov Computational studies, such as DFT-B3LYP calculations, have been employed to predict and explain the observed regioselectivity by analyzing the electronic properties of the intermediates. nih.gov
Multicomponent Synthesis Approaches
Multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecules like substituted imidazoles in a single step from three or more starting materials. rsc.orgresearchgate.net These reactions are highly valued in medicinal chemistry and drug discovery for their ability to rapidly generate libraries of structurally diverse compounds. researchgate.netrsc.org
One common MCR for imidazole synthesis involves the reaction of a 1,2-diketone, an aldehyde, and an ammonium (B1175870) salt (for trisubstituted imidazoles) or an amine and ammonium acetate (B1210297) (for tetrasubstituted imidazoles). rsc.org The choice of catalyst is crucial for controlling the selectivity of these reactions. For example, HBF₄–SiO₂ has been identified as a highly effective and recyclable catalyst for both three-component and four-component reactions leading to imidazoles. rsc.org Other catalysts, such as various metal tetrafluoroborates, have also been investigated. rsc.org
Natural acids, such as those found in lemon juice, have been explored as environmentally benign catalysts for the synthesis of fused imidazoles in aqueous media. researchgate.net Furthermore, imidazole itself can act as an organocatalyst in MCRs to produce a variety of functionalized heterocyclic compounds. rsc.org A one-pot synthesis of highly substituted and polycyclic imidazoles has been developed using a phosphonite-mediated reaction between imines, acid chlorides, and N-nosyl imines or tethered nitriles, proceeding through a phospha-münchnone 1,3-dipole intermediate. acs.org
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and often lead to cleaner products compared to conventional heating methods. derpharmachemica.comresearchgate.net This is particularly advantageous in the synthesis of imidazole derivatives. researchgate.netasianpubs.org
Microwave irradiation has been successfully employed in the synthesis of 2-substituted-2-imidazolines from alkyl cyanides and ethylenediamine (B42938) in the presence of carbon disulfide, resulting in significantly higher yields and shorter reaction times. derpharmachemica.comresearchgate.net Similarly, the synthesis of 2-phenylimidazo[4,5-f] rsc.orgphenanthroline derivatives has been achieved under solvent-free, microwave-assisted conditions using a neutral ionic liquid. derpharmachemica.com The synthesis of 2-substituted-4,5-diarylimidazoles from benzoin (B196080) carboxylate derivatives has also been reported using microwave assistance in the absence of a solvent, highlighting the efficiency and environmental benefits of this method. sioc-journal.cn
Targeted Synthesis of 1-(2-Cyanoethyl)-2-Undecylimidazole
The synthesis of this compound is typically achieved through a two-step process that first involves the formation of the 2-undecylimidazole precursor, followed by the introduction of the cyanoethyl group at the N-1 position of the imidazole ring.
Precursor Formation: Synthesis of 2-Undecylimidazole
The key precursor, 2-undecylimidazole, is an important intermediate. chemicalbook.com This compound features a long undecyl chain, which imparts significant hydrophobic character. chemimpex.com
The synthesis of 2-undecylimidazole can be accomplished via a nucleophilic substitution reaction. In this process, the imidazole ring acts as a nucleophile, attacking an alkyl halide, such as 1-bromoundecane (B50512) or 1-bromododecane, under basic conditions. This S_N2 reaction results in the formation of the C-N bond and the attachment of the undecyl group to the imidazole ring.
Following the synthesis of 2-undecylimidazole, the final step is the cyanoethylation of the imidazole ring. This is a Michael addition reaction where 2-undecylimidazole is reacted with acrylonitrile (B1666552). The reaction is typically carried out in a polar aprotic solvent like methanol (B129727) or acetonitrile (B52724) under reflux conditions (50–55°C) for several hours under an inert atmosphere, such as nitrogen, to prevent the polymerization of acrylonitrile. This introduces the 2-cyanoethyl group at the N-1 position, yielding the target compound, this compound.
Table 1: Synthetic Parameters for the Cyanoethylation of 2-Undecylimidazole
| Parameter | Value |
| Reactants | 2-Undecylimidazole, Acrylonitrile |
| Solvent | Methanol or Acetonitrile |
| Temperature | 50–55°C (Reflux) |
| Reaction Time | ~10 hours |
| Atmosphere | Inert (Nitrogen) |
| Reaction Type | Michael Addition |
This data is based on a typical procedure for the cyanoethylation of imidazole derivatives.
Synthetic Pathways to this compound Explored
The synthesis of this compound, a substituted imidazole derivative, involves specific chemical strategies to introduce the undecyl and cyanoethyl groups onto the imidazole ring. The primary approach involves a two-step process: the initial formation of 2-undecylimidazole followed by the cyanoethylation of this intermediate. The regioselectivity of these reactions is crucial, with the N-1 position of the imidazole ring being the target for the introduction of the 2-cyanoethyl group.
Reaction Mechanisms
The formation of the target compound relies on well-established reaction mechanisms in organic chemistry, primarily nucleophilic substitution and Michael addition.
SN2 Pathway in Imidazole Alkylation
The introduction of the undecyl group at the 2-position of the imidazole ring can be achieved through a nucleophilic substitution reaction. While the direct alkylation of the imidazole anion can lead to a mixture of products, a common strategy involves the reaction of imidazole with an appropriate undecyl halide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the nucleophilic nitrogen atom of the imidazole ring attacks the electrophilic carbon of the alkyl halide, leading to the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-halogen bond. wikipedia.orgmasterorganicchemistry.com The transition state of this reaction involves a pentacoordinate carbon atom. wikipedia.org The rate of the SN2 reaction is influenced by factors such as the steric hindrance of the substrate, the strength of the nucleophile, the nature of the leaving group, and the solvent. libretexts.org For instance, less sterically hindered primary alkyl halides react faster than more hindered secondary or tertiary halides. masterorganicchemistry.com
Introduction of the 2-Cyanoethyl Group: Cyanoethylation of 2-Undecylimidazole
The final step in the synthesis is the attachment of the 2-cyanoethyl group to the N-1 position of the 2-undecylimidazole intermediate. This is achieved through a process called cyanoethylation, which involves the reaction with acrylonitrile (CH₂=CHCN). wikipedia.org
Cyanoethylation is a classic example of a Michael addition reaction. wikipedia.orgbenthamopenarchives.com In this reaction, the nucleophilic nitrogen of the 2-undecylimidazole adds to the β-carbon of the α,β-unsaturated nitrile, acrylonitrile. Acrylonitrile acts as a Michael acceptor due to the electron-withdrawing nature of the nitrile group, which polarizes the carbon-carbon double bond. wikipedia.org The reaction is typically catalyzed by a base, which enhances the nucleophilicity of the imidazole nitrogen. wikipedia.org The aza-Michael addition is a significant method for forming carbon-nitrogen bonds and is widely used in the synthesis of various biologically and synthetically important molecules. benthamopenarchives.com
The regioselectivity of the N-alkylation of unsymmetrical imidazoles is a critical aspect. otago.ac.nz In the case of 2-undecylimidazole, the two nitrogen atoms in the ring are not equivalent. The alkylation occurs specifically at the N-1 position. This selectivity is influenced by both electronic and steric factors. The presence of the undecyl group at the C-2 position can sterically hinder the approach of the electrophile to the adjacent nitrogen (N-3), favoring alkylation at the less hindered N-1 position. otago.ac.nz The electronic properties of the imidazole ring also play a role, with the relative nucleophilicity of the two nitrogen atoms influencing the site of attack. otago.ac.nz
Optimization of Reaction Conditions and Yield
To maximize the yield and purity of this compound, careful optimization of the reaction conditions is essential. Key parameters include the choice of solvent, reaction temperature, and the control of the reaction atmosphere.
Solvent Selection and Polarity Effects
The choice of solvent can significantly impact the rate and outcome of both the SN2 alkylation and the Michael addition. Polar aprotic solvents are often favored for SN2 reactions as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. acs.org In the context of Michael additions of imidazoles, the solvent polarity can influence the reaction rate and yield. researchgate.net For instance, some studies have shown that solvents with a higher log P value (indicating lower polarity) can lead to higher product yields in certain Michael addition reactions. researchgate.net The use of polar protic solvents, such as water or alcohols, can decrease the rate of SN2 reactions by solvating the nucleophile through hydrogen bonding, thereby reducing its reactivity. libretexts.org However, in some cases, aqueous basic media have been successfully employed for the N-alkylation of imidazoles. lookchem.com
Temperature Control and Inert Atmosphere Requirements
Temperature control is a critical factor in the synthesis. For the cyanoethylation step, maintaining a specific temperature range, such as 50–55°C, is important to prevent the polymerization of acrylonitrile, a common side reaction that can significantly reduce the yield of the desired product. Reactions are often carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions with atmospheric components like oxygen and moisture. The optimization of temperature is a common practice in many organic reactions to achieve the best balance between reaction rate and selectivity. acs.org
Data on Synthetic Methodologies
The following table summarizes key aspects of the synthetic methodologies discussed:
| Reaction Step | Reagents | Mechanism | Key Conditions |
| Formation of 2-Undecylimidazole | Imidazole, Undecyl halide | SN2 | Basic conditions, appropriate solvent |
| Cyanoethylation | 2-Undecylimidazole, Acrylonitrile | Michael Addition | Base catalyst, 50-55°C, Inert atmosphere |
Optimization of Reaction Conditions and Yield
Stoichiometric Ratios and Reaction Duration
The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the intermediate, 2-undecylimidazole. This is followed by the crucial step of cyanoethylation, where the 2-cyanoethyl group is introduced onto the imidazole ring. This reaction is a Michael addition, where 2-undecylimidazole reacts with acrylonitrile (CH₂=CHCN). nih.gov
The efficiency and yield of the cyanoethylation reaction are significantly influenced by the stoichiometric ratio of the reactants and the duration of the reaction. While specific literature on the synthesis of this compound is not extensively detailed in publicly available research, analogous reactions with other imidazoles provide insight into the likely optimal conditions. For the cyanoethylation of imidazole, molar ratios of imidazole to acrylonitrile can range from 1:1 to 1:5. google.com An excess of acrylonitrile can be used to drive the reaction towards completion, but this may also lead to the formation of byproducts and complicate the purification process.
The reaction is typically conducted under reflux conditions in a polar aprotic solvent such as methanol or acetonitrile. nih.gov The reaction time is generally around 5 to 10 hours, with a common protocol suggesting refluxing at 50-55°C for approximately 10 hours under an inert nitrogen atmosphere to prevent the polymerization of acrylonitrile. nih.gov
A representative data table for the cyanoethylation of an imidazole derivative is presented below, based on analogous syntheses.
| Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1:Reactant 2) | Solvent | Temperature (°C) | Duration (h) |
| 2-Undecylimidazole | Acrylonitrile | 1:1.2 | Acetonitrile | 50-55 (Reflux) | 10 |
| Imidazole | Acrylonitrile | 1:1-1:5 | Methanol | 30-70 | 1-10 |
This table presents typical reaction conditions based on analogous syntheses and should be considered as a general guideline.
Advanced Synthetic Strategies for Related 1-Cyanoethylimidazoles
Beyond the conventional batch synthesis, advanced methodologies are being explored to enhance the efficiency, safety, and scalability of the synthesis of 1-cyanoethylimidazoles and other substituted imidazoles. These strategies often focus on reducing reaction times, improving yields, and minimizing waste.
One such advanced approach is the use of microwave-assisted synthesis . Microwave irradiation can significantly accelerate the rate of organic reactions by directly heating the reactants and solvent. nih.govrsc.org This technique has been successfully applied to the synthesis of various imidazole derivatives, leading to substantial reductions in reaction times and often improved yields compared to conventional heating methods. nih.gov For the synthesis of 1-cyanoethylimidazoles, microwave-assisted cyanoethylation could potentially reduce the reaction time from hours to minutes.
Another promising strategy is the implementation of continuous-flow chemistry . nih.govresearchgate.net In a continuous-flow system, reactants are pumped through a series of tubes or channels where the reaction occurs. This method offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher reproducibility and scalability. researchgate.net Flow chemistry can also enhance safety by minimizing the volume of hazardous materials at any given time. The synthesis of imidazole derivatives has been successfully demonstrated in continuous-flow systems, suggesting its applicability to the production of 1-cyanoethylimidazoles. nih.govresearchgate.net
One-pot synthesis is another advanced strategy that aims to improve efficiency by combining multiple reaction steps into a single procedure without the need for isolating intermediates. rsc.orgresearchgate.netrsc.org While a specific one-pot synthesis for this compound is not documented, the development of one-pot methods for other multi-substituted imidazoles indicates the potential for designing a more streamlined synthesis for this target compound. rsc.orgresearchgate.net
These advanced synthetic strategies offer significant advantages over traditional methods and are likely to play an increasingly important role in the future production of this compound and its analogs.
Chemical Reactivity and Transformation Mechanisms
Fundamental Reactivity of the Imidazole (B134444) Heterocycle
The imidazole ring is an aromatic five-membered heterocycle containing two nitrogen atoms. askfilo.comglobalresearchonline.net This structure imparts a unique set of reactive characteristics.
The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. globalresearchonline.netquora.com The presence of the nitrogen atoms, particularly the "pyrrole-like" nitrogen that contributes a lone pair to the aromatic sextet, enhances the electron density of the ring. quora.comnih.gov This increased nucleophilicity makes imidazole more reactive towards electrophiles than other five-membered aromatic heterocycles like furan (B31954) and thiophene. globalresearchonline.net
Electrophilic attack typically occurs at the C4 or C5 positions of the imidazole ring, as the intermediate arenium ion formed is more stabilized by resonance. uobabylon.edu.iq Attack at the C2 position is less favored due to the formation of a less stable canonical form. uobabylon.edu.iq However, if the C4 and C5 positions are blocked, substitution can occur at the C2 position. uobabylon.edu.iq Common electrophilic substitution reactions for imidazoles include nitration, sulfonation, and halogenation. uobabylon.edu.iq
The nitrogen atoms within the imidazole ring can act as nucleophiles. numberanalytics.comresearchgate.net The "pyridine-like" nitrogen, with its lone pair in an sp2 hybrid orbital, is the primary site for nucleophilic attack. researchgate.netyoutube.com This allows the imidazole ring to participate in nucleophilic substitution reactions and to coordinate with metal ions. numberanalytics.com
While the carbon atoms of the imidazole ring are generally less susceptible to nucleophilic attack, such reactions can occur, particularly at the C2 position, especially if the ring is activated by strongly electron-withdrawing substituents. askfilo.comhumanjournals.com The presence of electron-withdrawing groups increases the electrophilicity of the adjacent carbon atoms, making them more prone to attack by nucleophiles. askfilo.com
Imidazole is an amphoteric compound, meaning it can act as both an acid and a base. nih.govhumanjournals.comwikipedia.org The pyridine-like nitrogen atom has a lone pair of electrons and can accept a proton, making the molecule basic. quora.com The pKa of the conjugate acid is approximately 7.0, making imidazole a stronger base than pyridine (B92270). wikipedia.orgquora.com This basicity is enhanced by the resonance stabilization of the resulting imidazolium (B1220033) cation. quora.com
Conversely, the pyrrole-like nitrogen atom can donate a proton, exhibiting acidic properties. wikipedia.orgquora.com The pKa for this deprotonation is around 14.5, making it a weak acid. wikipedia.orgquora.com The ability to both donate and accept protons allows the imidazole ring to participate in a wide range of acid-base reactions and to act as a hydrogen bond donor and acceptor. nih.govrsc.org
Specific Chemical Transformations of 1-(2-Cyanoethyl)-2-Undecylimidazole
The presence of the cyanoethyl and undecyl substituents on the imidazole ring of this compound influences its specific chemical reactions.
The imidazole ring itself is generally stable towards oxidation. uobabylon.edu.iq However, this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate. This leads to the formation of the corresponding N-oxides.
| Oxidizing Agent | Product |
| Hydrogen Peroxide | This compound-N-oxide |
| Potassium Permanganate | This compound-N-oxide |
This table outlines the expected products from the oxidation of this compound.
Characterization of these products would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the presence of the N-oxide functionality.
The nitrile group (-C≡N) of the cyanoethyl substituent is susceptible to reduction. youtube.comwikipedia.org This transformation is a valuable synthetic route for producing primary amines. libretexts.orgorganic-chemistry.org
Common reducing agents for this reaction include:
Lithium aluminum hydride (LiAlH₄): This powerful reducing agent will reduce the nitrile to a primary amine. youtube.comlibretexts.org The reaction is typically carried out in an ethereal solvent like diethyl ether, followed by an acidic workup. libretexts.org
Catalytic Hydrogenation: Hydrogen gas in the presence of a metal catalyst (e.g., palladium, platinum, or Raney nickel) can also be used to reduce the nitrile to a primary amine. wikipedia.orglibretexts.org
Diisobutylaluminum hydride (DIBAL-H): This reagent can be used to achieve a partial reduction of the nitrile to an aldehyde after aqueous workup. wikipedia.org
| Reducing Agent | Product |
| Lithium Aluminum Hydride (LiAlH₄) | 1-(3-Aminopropyl)-2-undecylimidazole |
| Catalytic Hydrogenation (H₂/Pd) | 1-(3-Aminopropyl)-2-undecylimidazole |
| Diisobutylaluminum hydride (DIBAL-H) | 3-(2-Undecyl-1H-imidazol-1-yl)propanal |
This interactive table details the products resulting from the reduction of the nitrile group in this compound with different reducing agents.
The resulting amine or aldehyde can be characterized using standard analytical methods to confirm the transformation of the nitrile group.
Nucleophilic Substitution at the Cyanoethyl Group
The cyanoethyl group, -CH₂CH₂CN, offers two primary sites for nucleophilic attack: the electrophilic carbon of the nitrile functionality and, to a lesser extent, the saturated carbons of the ethyl chain. Reactions predominantly occur at the nitrile carbon due to the carbon-nitrogen triple bond's polarization and electrophilicity.
Key nucleophilic transformations include reduction, hydrolysis, and addition of organometallic reagents.
Reduction of the Nitrile Group: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgwikipedia.org This reaction converts this compound into 1-(3-aminopropyl)-2-undecylimidazole. The process involves the addition of hydride ions across the triple bond, leading to an intermediate imine which is further reduced to the amine. libretexts.org Catalytic methods, often employing Raney nickel, are considered economical for producing primary amines from nitriles. wikipedia.orggoogle.com
| Reagent | Product | Reaction Type |
| Lithium Aluminum Hydride (LiAlH₄) | 1-(3-aminopropyl)-2-undecylimidazole | Nucleophilic Addition/Reduction |
| Catalytic Hydrogenation (H₂/Raney Ni) | 1-(3-aminopropyl)-2-undecylimidazole | Catalytic Reduction |
| Diisobutylaluminium Hydride (DIBAL-H) | 3-(2-undecyl-1H-imidazol-1-yl)propanal | Partial Reduction |
Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. chemistrysteps.comlibretexts.org The reaction proceeds through an amide intermediate, 1-(2-carbamoylethyl)-2-undecylimidazole. In the first stage, water attacks the nitrile carbon, and after tautomerization, the amide is formed. chemistrysteps.com In the second stage, the amide is hydrolyzed to produce 3-(2-undecyl-1H-imidazol-1-yl)propanoic acid. thieme-connect.de Basic hydrolysis initially forms the carboxylate salt, which requires subsequent acidification to yield the final carboxylic acid. libretexts.org
| Conditions | Intermediate Product | Final Product |
| Acid-Catalyzed (e.g., H₃O⁺, heat) | 1-(2-carbamoylethyl)-2-undecylimidazole | 3-(2-undecyl-1H-imidazol-1-yl)propanoic acid |
| Base-Catalyzed (e.g., NaOH, heat) | 1-(2-carbamoylethyl)-2-undecylimidazole | Sodium 3-(2-undecyl-1H-imidazol-1-yl)propanoate |
Addition of Grignard Reagents: Organometallic compounds, such as Grignard reagents (R-MgX), can add to the nitrile group. The nucleophilic carbon of the Grignard reagent attacks the electrophilic nitrile carbon. masterorganicchemistry.com This forms an intermediate imine salt. Subsequent hydrolysis of this intermediate does not yield an amine but rather a ketone. masterorganicchemistry.com For instance, the reaction of this compound with a Grignard reagent like methylmagnesium bromide, followed by an aqueous workup, would produce 4-(2-undecyl-1H-imidazol-1-yl)butan-2-one.
Elimination Reactions Involving Cyanoethyl-Substituted Azoles
The most prominent elimination reaction involving this compound is the base-induced cleavage of the cyanoethyl group from the imidazole nitrogen. This process, known as de-cyanoethylation, is a retro-Michael reaction and is particularly relevant as it is the reverse of the common synthesis method for these compounds.
The base-catalyzed elimination of the cyanoethyl group from the imidazole ring proceeds through a pathway analogous to the Hofmann elimination. The classic Hofmann elimination involves the thermal decomposition of a quaternary ammonium (B1175870) hydroxide (B78521) to yield an alkene and a tertiary amine, characteristically forming the least substituted alkene (the "Hofmann product"). google.comthieme-connect.com This preference is attributed to the steric bulk of the trialkylamine leaving group. google.com
In the case of this compound, the imidazole ring itself functions as the leaving group. While not a quaternary ammonium salt in the traditional sense, the N-substituted imidazole is a bulky group. The elimination follows an E2 (bimolecular elimination) mechanism. A strong base abstracts a proton from the carbon that is beta to the imidazole nitrogen (and alpha to the nitrile group). The steric hindrance created by the bulky 2-undecylimidazole leaving group favors this specific deprotonation, leading to a Hofmann-like outcome. Research has explicitly described that the alkylation of cyanoethyl-substituted azoles, when followed by heating with a strong base, results in a Hofmann-type elimination. masterorganicchemistry.com
The definitive products of the Hofmann-type elimination of this compound are 2-undecylimidazole and acrylonitrile (B1666552). The reaction is facilitated by a strong base, which initiates the E2 mechanism.
The mechanism unfolds as follows:
A strong base (e.g., potassium tert-butoxide) abstracts an acidic proton from the carbon alpha to the electron-withdrawing cyano group. masterorganicchemistry.com
This deprotonation forms a carbanion intermediate, which is stabilized by resonance with the adjacent nitrile group.
The electron pair from the carbanion moves to form a carbon-carbon double bond, and in a concerted step, the bond between the ethyl group and the imidazole nitrogen breaks. The 2-undecylimidazole anion departs as the leaving group, which is subsequently protonated by the solvent or upon workup.
This process efficiently regenerates the parent azole and releases acrylonitrile, a volatile and reactive α,β-unsaturated nitrile.
| Reagent/Condition | Products | Mechanism Type |
| Strong Base (e.g., KOC(CH₃)₃), Heat | 2-undecylimidazole + Acrylonitrile | E2 (Hofmann-type) |
| Strong Base (e.g., NaH), Heat | 2-undecylimidazole + Acrylonitrile | E2 (Hofmann-type) |
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Advanced Applications in Materials Science and Polymer Chemistry
Catalytic Roles in Polymerization Systems
Role in High Thermal Conductivity Composite Membrane Synthesis
While 1-(2-Cyanoethyl)-2-undecylimidazole is primarily investigated for its role in enhancing electrochemical properties, its structural features suggest a potential, though less documented, role in influencing the thermal properties of composite membranes. The long undecyl chain can improve compatibility and dispersion within non-polar polymer matrices. In composite materials, uniform dispersion of functional components is crucial for achieving predictable and enhanced thermal conductivity. The imidazole (B134444) and cyano groups can form specific interactions with fillers or the polymer matrix, potentially reducing interfacial thermal resistance. However, detailed research findings specifically quantifying the impact of this compound on the thermal conductivity of composite membranes are not extensively available in current literature. Its more prominent role is observed in membranes designed for ion conductivity.
Functional Monomer in Specialty Polymer Production
As a functional monomer, this compound is incorporated into polymer chains to impart specific properties. chemimpex.comresonac.com Functional monomers are essential building blocks in modern polymer chemistry, used to create specialty polymers with tailored characteristics for applications ranging from coatings and adhesives to advanced electronic materials. resonac.comspecificpolymers.com
The unique structure of this compound allows for effective and varied interactions during polymerization. chemimpex.comchemimpex.com Its multifaceted chemical nature stems from its three primary components:
The Imidazole Ring: Provides a basic, nucleophilic site that can participate in acid-base reactions or coordinate with metal centers, influencing catalytic polymerization processes.
The Cyanoethyl Group: Introduces polarity and offers a site for further chemical transformations, such as reduction or substitution reactions.
The Undecyl Chain: This long hydrophobic chain influences solubility and phase behavior, improving compatibility with non-polar polymer systems and matrices.
This combination of functional groups allows it to act as a versatile building block in the synthesis of complex organic molecules and polymers.
Development of Novel Functional Materials
The compound is a key component in the development of novel functional materials, particularly for electrochemical applications where ion transport is critical. chemimpex.com
A significant area of application for imidazole derivatives is in the creation of anhydrous proton-conducting membranes for high-temperature proton-exchange membrane fuel cells (HT-PEMFCs). nih.gov These fuel cells require electrolytes that can operate above 100°C without water, a condition where traditional membranes fail. nih.gov
Imidazole-functionalized polymers offer a solution. By tethering imidazole groups to a stable polymer backbone (like polysiloxane or ETFE), it's possible to create materials that conduct protons intrinsically. nih.govresearchgate.net The mechanism relies on the self-dissociation of the imidazole moieties and subsequent "proton hopping" between adjacent imidazole rings, a process known as structural diffusion. researchgate.netmdpi.com This allows for proton conductivity in the absence of water. Research on similar systems has demonstrated promising results, achieving high proton conductivity at elevated temperatures. nih.govresearchgate.net The incorporation of this compound into such systems is explored for its potential to create stable, efficient, and water-free proton conductors. nih.govresearchgate.net
Interactive Table: Performance of Imidazole-Based Proton-Conducting Materials
| Polymer System | Operating Temperature (°C) | Proton Conductivity (S/cm) | Key Finding |
| Imidazole-terminated ethylene (B1197577) oxide oligomers | 120 | 5 x 10⁻³ | Demonstrated high anhydrous proton conductivity. researchgate.net |
| Imidazole-functionalized Polysiloxane | 160 | ~1.5 x 10⁻³ | Achieved conductivity through self-dissociation and structural diffusion of imidazole moieties. researchgate.net |
| ETFE-g-P(4-VP/1-VIm)/PA Membrane | 120 | > 0.1 | Combination of pyridine (B92270) and imidazole rings enhanced acid doping and boosted proton conductivity. nih.gov |
| Polyvinylimidazoline (PVI) Salts | up to 180 | N/A (Stable & Conducting) | Polymers found to be stable and proton-conducting up to 200°C. nih.gov |
In the realm of organic electronics, functional interlayers are critical for optimizing device performance by controlling the interface between different layers. The cyano group is a powerful electron-withdrawing group, and molecules containing it are often used to create n-type organic semiconductors. researchgate.net Cyano-functionalized molecules, such as those with cyanoacrylic acid groups, are also employed as anchoring units in dye-sensitized solar cells (DSSCs), facilitating electron injection from the dye to the semiconductor electrode. rsc.org
Given these precedents, this compound is a candidate for use in functional interlayers. Its cyanoethyl group could help tune the work function of electrodes or serve as an electron-accepting moiety at interfaces, improving charge separation and transport in devices like organic solar cells or organic field-effect transistors (OFETs). researchgate.netrsc.org
Modification of Metal-Organic Frameworks (MOFs) for Gas Separation Membranes
While direct studies on the application of this compound in the modification of Metal-Organic Frameworks (MOFs) for gas separation membranes are not extensively documented in publicly available research, the fundamental chemistry of its imidazole core suggests a potential role in this advanced field. Imidazole and its derivatives are crucial building blocks for a specific subclass of MOFs known as Zeolitic Imidazolate Frameworks (ZIFs). researchgate.netmdpi.com These materials are synthesized using metal ions (like zinc or cobalt) and imidazolate linkers. researchgate.net
The potential for this compound as a modifier for MOFs would lie in its unique functional groups: the undecyl chain and the cyanoethyl group. The long undecyl chain could be leveraged to enhance the hydrophobicity of the MOF structure, which can be advantageous in separating non-polar gases or in applications where water vapor is an undesirable component. The cyanoethyl group, with its polar nature, could influence the selective adsorption of gases with dipole moments, such as carbon dioxide.
The incorporation of such a functionalized imidazole could theoretically proceed via post-synthetic modification of an existing ZIF structure or by being used as a co-linker during the initial synthesis. This could create a tailored pore environment within the MOF, potentially enhancing both the permeability and selectivity of the resulting gas separation membrane. However, without specific experimental data, these remain prospective applications that build upon the established principles of MOF and ZIF chemistry. mdpi.comaiche.org
Table 1: Examples of Gas Separation Performance in Imidazole-Based MOFs This table presents representative data for the performance of ZIF-8, a well-studied imidazole-based MOF, in gas separation to illustrate the potential application area. This data is not specific to MOFs modified with this compound.
| Gas Pair | Permeability (Barrer) | Selectivity | Reference |
| H₂/CH₄ | 28 | 125 | mdpi.comdntb.gov.ua |
| CO₂/CH₄ | Varies | ~25 | researchgate.net |
| O₂/N₂ | Varies | Increased with filler | aiche.org |
Incorporation into Ionic Liquid Structures for Chemical Stability Applications (e.g., Biodiesel Antioxidants)
The use of this compound within ionic liquid structures for applications such as biodiesel antioxidants is a speculative but scientifically plausible concept. Biodiesel is known for its susceptibility to oxidation, which can lead to the formation of gums and sediments, compromising its quality. mdpi.comnih.gov Antioxidants are added to biodiesel to inhibit these degradation processes by neutralizing free radicals. researchgate.net
Ionic liquids, which are salts that are liquid at low temperatures, are being explored in various applications due to their unique properties, including high thermal stability and low vapor pressure. nih.gov An ionic liquid designed for biodiesel stability could act as a carrier for an antioxidant molecule or have antioxidant properties inherent to its structure.
Theoretically, this compound could be quaternized to form the cation of an ionic liquid. This resulting ionic liquid could then be evaluated for its miscibility with biodiesel and its ability to retard the oxidation process. The effectiveness of such a compound would need to be experimentally verified and compared against existing biodiesel antioxidants. scilit.com
Table 2: Effect of Different Antioxidant Types on Biodiesel Oxidation Stability This table provides a general overview of how different classes of antioxidants can improve the oxidative stability of biodiesel, measured in hours by the Rancimat method. This data illustrates the context for the potential application and is not specific to ionic liquids containing this compound.
| Antioxidant Type | Example Compound | Improvement in Oxidation Stability | Reference |
| Phenolic | Butylated Hydroxytoluene (BHT) | Significant | scilit.com |
| Aminic | Phenylenediamine derivatives | Moderate to Significant | General Knowledge |
| Natural | Tocopherols (Vitamin E) | Moderate | mdpi.com |
Mentioned Chemical Compounds
Computational and Theoretical Investigations
Molecular Structure and Electronic Properties of 1-(2-Cyanoethyl)-2-undecylimidazole
The unique structure of this compound, which combines a polar imidazole (B134444) head with a nonpolar undecyl tail and a cyanoethyl group, results in distinct electronic properties. Computational chemistry offers powerful tools to investigate these features in detail.
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govmdpi.com For this compound, DFT calculations can elucidate electron distribution, molecular orbital energies, and reactivity indicators.
Recent studies on similar imidazole derivatives using DFT have provided valuable data that can be extrapolated to understand the properties of this compound. researchgate.netnih.gov For instance, calculations on 1,2-disubstituted benzimidazole (B57391) derivatives have shown that the charge distribution can be determined from atomic charges using Natural Bond Orbital (NBO) analysis. nih.gov The molecular electrostatic potential (MEP) energy surface analysis helps in identifying regions for non-covalent interactions. nih.gov
Table 1: Predicted Electronic Properties of Imidazole Derivatives from DFT Studies
| Property | Description | Significance for this compound |
|---|---|---|
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller gap suggests higher reactivity. For this molecule, the gap would influence its interaction with other chemical species. |
| Dipole Moment | A measure of the net molecular polarity. | The significant polarity expected from the cyano and imidazole groups would be quantified, affecting its solubility and interaction with polar solvents. |
| Mulliken and NBO Charges | Distribution of electron density among the atoms in the molecule. plos.org | Reveals the electrophilic and nucleophilic sites, with the nitrogen atoms of the imidazole ring and the cyano group being key reactive centers. |
| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Visualizes the charge distribution and predicts sites for electrostatic interactions. nih.govresearchgate.net |
Conformational Analysis and Torsional Potentials
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a flexible molecule like this compound, with its long alkyl chain, understanding its preferred conformations is key to understanding its physical and chemical behavior.
The study of long-chain alkanediols and phenylethylamines has demonstrated that the extended conformation is often the most stable for long alkyl chains. nih.govnih.gov However, interactions between the alkyl chain and the imidazole ring, as well as the cyanoethyl group, can lead to more complex conformational preferences. nih.gov The torsional potentials, which are the energy changes associated with rotation around specific bonds, can be calculated to identify the most stable conformers. researchgate.net
Table 2: Key Torsional Angles and Expected Stable Conformations
| Torsional Angle | Description | Expected Stable Conformation |
|---|---|---|
| N1-C(cyanoethyl)-C(cyanoethyl)-CN | Rotation around the C-C bond of the cyanoethyl group. | Likely to adopt a staggered conformation to minimize steric hindrance. |
| C2-C(undecyl)-...-CH3 | Rotations within the undecyl chain. | Predominantly extended (anti) conformations to minimize steric strain, but gauche conformations may exist. |
| N1-C2-C(undecyl)-C(undecyl) | Rotation of the undecyl group relative to the imidazole ring. | The orientation will be influenced by steric interactions with the cyanoethyl group and potential weak intramolecular interactions. |
Computational methods like MNDO and PCILO have been used to study the conformational features of similar phenylimidazoline derivatives, revealing that they can adopt positions intermediate between extended and folded conformations. nih.gov
Elucidation of Reaction Mechanisms
Computational modeling is instrumental in understanding the pathways and energetics of chemical reactions involving this compound.
Computational Modeling of Alkylation Pathways
The synthesis of this compound typically involves the N-alkylation of 2-undecylimidazole with acrylonitrile (B1666552) (cyanoethylation). Computational studies can model this reaction to determine the most likely mechanism. Studies on the N-alkylation of imidazole have shown that the reaction can be catalyzed by basic catalysts. researchgate.net
The reaction likely proceeds via a nucleophilic attack of the N1 nitrogen of 2-undecylimidazole on the electrophilic carbon of acrylonitrile. DFT calculations can be used to model the transition state of this reaction, providing insights into the activation energy and reaction kinetics.
Energy Profiles of Chemical Transformations
By calculating the energies of reactants, transition states, and products, a detailed energy profile of the cyanoethylation reaction can be constructed. This profile helps in understanding the feasibility and rate of the reaction.
Figure 1: Illustrative Reaction Energy Profile for the Cyanoethylation of 2-Undecylimidazole
This hypothetical profile would show the initial energy of the reactants (2-undecylimidazole and acrylonitrile), the energy of the transition state, and the final energy of the product, this compound. The difference in energy between the reactants and the transition state represents the activation energy, a key factor in determining the reaction rate.
Simulation of Molecular Interactions in Complex Systems
The amphiphilic nature of this compound, with its polar head and nonpolar tail, suggests that it will exhibit interesting behavior in complex systems, such as in solutions or at interfaces. Molecular dynamics (MD) simulations are a powerful tool for studying these interactions. nih.govnih.gov
MD simulations of similar amphiphilic imidazole-based ionic liquids have shown that they can spontaneously insert into lipid bilayers, indicating their potential to interact with biological membranes. nih.gov The long undecyl chain of this compound would drive its self-assembly into micelles or its adsorption onto surfaces in aqueous environments.
Simulations can also reveal the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the behavior of these molecules in condensed phases. nih.govresearchgate.net For example, simulations have shown that imidazole can form weak stacking interactions and hydrogen bonds with other molecules. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Undecylimidazole |
| Acrylonitrile |
| 1,2-disubstituted benzimidazole |
| Nitro- and methyl-substituted imidazoles |
| Long-chain alkanediols |
| Phenylethylamines |
Intermolecular Interactions with Polymer Matrices
The incorporation of imidazole derivatives into polymer matrices is a strategy to enhance the functional properties of the resulting composite materials. chemimpex.com Computational studies, while not extensively focused on this compound itself, have provided insights into the interactions of similar molecules, such as its precursor 2-undecylimidazole, within polymeric systems.
Research on mixed matrix membranes (MMMs) has shown that the compatibility between the polymer and filler is critical for performance. rsc.org The long undecyl chain of this compound is expected to enhance its miscibility with a variety of polymer matrices through van der Waals interactions, particularly in non-polar polymers. The polar cyanoethyl group and the imidazole ring can engage in dipole-dipole interactions and potentially hydrogen bonding with polar functional groups on the polymer chains. Molecular dynamics simulations can be employed to model the distribution and orientation of the imidazole derivative within the polymer, predicting how it affects chain packing, free volume, and ultimately, the material's mechanical and transport properties.
Table 1: Potential Intermolecular Interactions of this compound in Polymer Matrices
| Interacting Moiety of the Compound | Type of Interaction | Interacting Polymer Functional Group (Example) |
| Undecyl chain | Van der Waals | Alkyl groups, aromatic rings |
| Imidazole ring | Dipole-dipole, π-π stacking | Esters, amides, aromatic rings |
| Cyanoethyl group | Dipole-dipole, hydrogen bonding (acceptor) | Hydroxyl, carboxyl, amine groups |
Ligand-Metal Interactions in Coordination Chemistry
The imidazole ring is a well-known ligand in coordination chemistry, capable of coordinating to a wide range of metal ions. nih.govresearchgate.net While specific studies on the coordination complexes of this compound are not extensively reported, computational methods can predict its coordination behavior. Density Functional Theory (DFT) calculations can be used to determine the preferred coordination modes (e.g., monodentate via the non-substituted nitrogen of the imidazole ring), binding energies with various metal ions, and the resulting geometries of the metal complexes. nih.gov
The presence of the cyanoethyl group introduces another potential coordination site, allowing for the possibility of bidentate or bridging coordination, which could lead to the formation of polymeric coordination networks. The long undecyl chain, while not directly involved in coordination, can influence the solubility and crystal packing of the resulting metal complexes.
Binding Affinity Analysis with Specific Molecular Targets (e.g., Enzyme Active Sites)
Imidazole-containing compounds are prevalent in many biologically active molecules and drugs. biointerfaceresearch.comacs.org Computational techniques such as molecular docking are instrumental in predicting the binding affinity and mode of interaction of potential drug candidates with their biological targets, such as enzyme active sites. manipal.edunih.gov
For this compound, molecular docking studies could be performed to screen its potential as an inhibitor for various enzymes. The undecyl chain could fit into hydrophobic pockets of the active site, while the imidazole and cyanoethyl groups could form specific hydrogen bonds or other polar interactions with key amino acid residues. The binding energy, calculated from these simulations, provides an estimate of the binding affinity.
Table 2: Illustrative Molecular Docking Parameters for Imidazole Derivatives
| Parameter | Description | Typical Values (kcal/mol) |
| Binding Affinity | Estimated free energy of binding | -5 to -10 (for potential inhibitors) |
| van der Waals Energy | Contribution from non-polar interactions | Varies with ligand size |
| Hydrogen Bond Energy | Contribution from hydrogen bonding | -1 to -5 per bond |
| Electrostatic Energy | Contribution from charge-charge interactions | Varies with ligand and protein charge |
Note: These are general ranges and the actual values would be specific to the ligand-protein system under investigation.
Computational Studies on Imidazole-Heme Complexes
The interaction of imidazole with the heme group is a fundamental aspect of the function of hemoproteins like myoglobin (B1173299) and cytochromes. nih.gov The imidazole side chain of a histidine residue often serves as an axial ligand to the iron center of the heme. Computational studies, particularly quantum chemical methods, have been pivotal in understanding the nature of this bond and how it influences the binding of small molecules like oxygen and carbon monoxide.
Rational Design and Discovery of Functional Imidazole Derivatives
Computational chemistry is not only for analysis but also for the proactive design of new molecules with desired properties.
Computational Screening for Novel Materials (e.g., High-Energy Materials, Fluorescent Materials)
In silico screening allows for the rapid evaluation of large virtual libraries of compounds for specific properties, guiding synthetic efforts toward the most promising candidates. mdpi.com Imidazole derivatives are being explored for various materials science applications. biointerfaceresearch.comrsc.org For instance, the introduction of specific functional groups can tune the electronic properties of the imidazole ring, potentially leading to new fluorescent materials or materials with interesting non-linear optical (NLO) properties.
Computational screening of derivatives of this compound could involve calculating properties such as the HOMO-LUMO gap (related to electronic excitation and color), polarizability, and hyperpolarizability (related to NLO activity). By systematically modifying the substituents on the imidazole ring or the length of the alkyl chain, structure-property relationships can be established, facilitating the rational design of new functional materials.
Prediction of Spectroscopic Signatures
Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. researchgate.net DFT and time-dependent DFT (TD-DFT) are commonly used to calculate various spectroscopic data.
For this compound, the following spectroscopic signatures can be computationally predicted:
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated and compared with experimental data to confirm the molecular structure. tcichemicals.com
IR Spectroscopy: The vibrational frequencies corresponding to different functional groups (C-H, C=N, C≡N) can be computed to help interpret the experimental IR spectrum.
UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic transitions and the corresponding absorption wavelengths, providing insight into the compound's color and photophysical properties.
Table 3: Key Spectroscopic Features of this compound and their Theoretical Probes
| Spectroscopic Technique | Key Functional Group/Moiety | Predicted Parameter | Computational Method |
| ¹H NMR | Imidazole ring protons, alkyl chain protons, cyanoethyl protons | Chemical Shifts (ppm) | DFT (GIAO method) |
| ¹³C NMR | Imidazole ring carbons, alkyl chain carbons, cyanoethyl carbons | Chemical Shifts (ppm) | DFT (GIAO method) |
| IR Spectroscopy | C≡N stretch, C=N stretch, C-H stretch | Vibrational Frequencies (cm⁻¹) | DFT |
| UV-Vis Spectroscopy | Imidazole chromophore | Absorption Maxima (λ_max) | TD-DFT |
These computational investigations, while often based on analogies with similar compounds due to a lack of direct studies on this compound, provide a robust framework for understanding and predicting its chemical and physical properties, thereby guiding its potential future applications.
Advanced Computational Methodologies
Computational chemistry offers powerful tools to predict and analyze the behavior of molecules, saving time and resources in experimental research. For complex organic molecules like substituted imidazoles, these methods can provide deep insights into their properties and interactions.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique allows researchers to observe the dynamic behavior of a molecular system, providing insights into conformational changes, stability, and interactions with other molecules. mdpi.comtandfonline.comresearchgate.net
In the broader context of imidazole derivatives, MD simulations are often employed to:
Assess Stability: Investigate the stability of a compound when interacting with a biological target, such as a protein. The root mean square deviation (RMSD) is a common metric used to evaluate the stability of the complex during the simulation. mdpi.comresearchgate.net
Analyze Binding: Understand the binding modes and stability of a ligand within the active site of a receptor. This is crucial in drug discovery to predict how a potential drug molecule might interact with its target. tandfonline.comnih.gov
Predict Interactions: Detail the specific intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern the binding between the molecule and its environment. mdpi.com
A typical MD simulation for an imidazole derivative would involve defining the force field (a set of parameters describing the potential energy of the system), solvating the molecule in a simulated environment (like water), and then running the simulation for a specific duration (e.g., nanoseconds) to observe its behavior. mdpi.comtandfonline.com
Table 1: General Parameters in Molecular Dynamics Simulations for Imidazole Derivatives
| Parameter | Description | Typical Software/Method |
| Force Field | Defines the potential energy function of the system. | OPLS4, AMBER, CHARMM |
| Solvent Model | Represents the solvent environment. | TIP3P, SPC/E for water |
| Simulation Time | Duration of the simulation. | Nanoseconds (ns) to Microseconds (µs) |
| Ensemble | Statistical ensemble used (e.g., NVT, NPT). | NPT (constant Number of particles, Pressure, and Temperature) |
| Analysis Metrics | Key metrics to analyze the trajectory. | RMSD, RMSF, Hydrogen Bond Analysis |
This table represents typical parameters and is not specific to this compound.
Statistical and Cheminformatics Approaches for Compound Identification
Cheminformatics combines computer and informational sciences to address problems in chemistry. Statistical methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are a cornerstone of this field, aiming to correlate the chemical structure of compounds with their biological activity or physical properties. nih.govnih.gov
For the identification and design of new imidazole derivatives, these approaches are valuable:
QSAR Modeling: This involves creating a mathematical model that relates the structural or physicochemical properties (descriptors) of a series of compounds to their known activities. nih.govnih.govnih.gov These models can then be used to predict the activity of new, unsynthesized compounds. nih.gov
Molecular Descriptors: These are numerical values that encode information about the chemical structure, such as topological, electronic, or steric properties. nih.gov Software like CODESSA or Molinspiration can be used to calculate these descriptors. nih.govnih.gov
Database Screening: Cheminformatics tools can be used to screen large virtual libraries of compounds to identify those with desired structural features or predicted properties, which can then be prioritized for synthesis and experimental testing. ontosight.ai
For instance, a study on imidazole-based inhibitors might involve building a QSAR model from a set of known inhibitors to identify the key molecular features responsible for their potency. nih.gov This knowledge can then guide the design of novel derivatives with potentially enhanced activity.
Table 2: Common Cheminformatics Approaches for Imidazole Derivatives
| Approach | Description | Application in Compound Identification |
| QSAR | Quantitative Structure-Activity Relationship | Predicts the biological activity of new compounds based on their structure. |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential features for biological activity. | Screens databases for compounds that match the pharmacophore model. |
| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other. | Ranks potential compounds based on their predicted binding affinity to a target. |
| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Filters out compounds with predicted poor pharmacokinetic or toxicity profiles. |
This table outlines general methodologies and does not reflect specific studies on this compound.
Analytical and Spectroscopic Characterization Techniques in Research
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in 1-(2-Cyanoethyl)-2-undecylimidazole. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds within the molecule.
A key diagnostic peak in the FT-IR spectrum of this compound is the sharp absorption band characteristic of the nitrile group (C≡N). This peak is typically observed in the region of 2240 cm⁻¹. acs.org The presence of the long undecyl alkyl chain gives rise to strong C-H stretching vibrations, usually found between 2850 and 3000 cm⁻¹. The imidazole (B134444) ring itself contributes to a complex pattern of absorptions, including C=N and C=C stretching vibrations within the 1492-1612 cm⁻¹ range and various C-H bending vibrations. nih.gov
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Nitrile (C≡N) | Stretching | ~2240 |
| Alkyl (C-H) | Stretching | 2850 - 3000 |
| Imidazole Ring (C=N, C=C) | Stretching | 1492 - 1612 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical tool that provides detailed information about the structure and chemical environment of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR can elucidate the carbon-hydrogen framework and the connectivity of the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton (¹H) NMR spectroscopy provides information on the number and types of hydrogen atoms in a molecule. In this compound, distinct signals corresponding to the different proton environments are observed.
The protons of the cyanoethyl group (–CH₂CH₂CN) typically show characteristic chemical shifts. The methylene (B1212753) group adjacent to the imidazole ring appears at a different chemical shift than the methylene group adjacent to the nitrile. The undecyl chain produces a series of overlapping signals in the upfield region of the spectrum, with the terminal methyl group (CH₃) appearing as a distinct triplet. The protons on the imidazole ring have their own characteristic resonances in the aromatic region of the spectrum.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) |
| Imidazole Ring Protons | Aromatic Region |
| Cyanoethyl Group (-CH₂-N) | ~3.0 – 3.5 |
| Cyanoethyl Group (-CH₂-CN) | ~2.5 – 3.0 |
| Undecyl Chain (-CH₂-) | ~1.2 – 1.6 |
| Undecyl Chain (terminal -CH₃) | ~0.8 – 0.9 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The nitrile carbon (C≡N) is readily identifiable by its characteristic chemical shift in the 117-120 ppm range. The carbons of the imidazole ring resonate in the aromatic region, typically between 120 and 140 ppm. The numerous methylene carbons of the long undecyl chain produce a cluster of signals in the aliphatic region (around 20-40 ppm), while the terminal methyl carbon appears at the most upfield position (around 14 ppm). The two methylene carbons of the cyanoethyl group are also distinguishable.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Imidazole Ring Carbons | 120 - 140 |
| Nitrile Carbon (C≡N) | 117 - 120 |
| Cyanoethyl Group Carbons | Varies |
| Undecyl Chain Carbons (-CH₂-) | 20 - 40 |
| Undecyl Chain (terminal -CH₃) | ~14 |
Solid-State NMR for Structural Dynamics in Polymeric Materials
When this compound is incorporated into polymeric materials, for instance as a curing agent or a functional additive, solid-state NMR (ssNMR) becomes a critical tool for characterizing the structure and dynamics of the system. mdpi.com Unlike solution NMR, ssNMR can analyze insoluble, non-crystalline, or semi-crystalline materials. ginapsgroup.com
Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to enhance the signal of less abundant nuclei like ¹³C and to obtain high-resolution spectra in the solid state. rsc.org For polymers containing imidazole derivatives, ssNMR can differentiate between rigid and mobile components within the material. ginapsgroup.com For example, temperature-dependent ¹³C CP-MAS experiments can reveal changes in the mobility of the imidazole rings and the undecyl chains, which can be correlated with the material's physical properties, such as thermal stability and mechanical strength. mdpi.com
Heteronuclear Correlation (HETCOR) NMR for Proton Mobility Studies
Two-dimensional (2D) NMR techniques, such as Heteronuclear Correlation (HETCOR) spectroscopy, are instrumental in mapping the connectivity between different types of nuclei, most commonly ¹H and ¹³C. A HETCOR spectrum shows correlations between directly bonded protons and carbons, providing unambiguous assignments of the NMR signals.
In the context of materials containing this compound, HETCOR is particularly valuable for studying proton mobility and intermolecular interactions, especially in the solid state. acs.org For instance, ¹H-¹³C HETCOR experiments can confirm the mobility of the imidazole rings within a polymer matrix by observing changes in the correlation peaks with temperature. acs.org Furthermore, HETCOR can be used to probe the proximity of the imidazole protons to other components in a composite material, revealing details about binding and proton exchange pathways which are crucial for applications like proton-conducting membranes. acs.org
Mass Spectrometry
Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structure of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions and their fragments, researchers can confirm its identity with high confidence.
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical method used for the separation, identification, and quantification of individual components in a mixture. mdpi.com For imidazole compounds like this compound, LC-MS is particularly valuable for analyzing samples from synthesis reactions or environmental testing. mdpi.comresearchgate.net
In a typical LC-MS analysis, a high-performance liquid chromatography (HPLC) system separates the compound from impurities. nih.gov The separation is often achieved using a reversed-phase column (e.g., C8 or C18) with a mobile phase gradient, commonly consisting of methanol (B129727) or acetonitrile (B52724) and water, often with a formic acid modifier to improve ionization. wiley.com Following chromatographic separation, the eluent is introduced into the mass spectrometer. This hyphenated technique allows for the precise determination of the compound's presence and purity in complex matrices. nih.gov High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers superior separation efficiency and sensitivity for the analysis of imidazole derivatives. mdpi.com
Table 1: Illustrative LC-MS Parameters for Imidazole Analysis
| Parameter | Value |
|---|---|
| Column | Thermo Scientific® BDS Hypersil C8 (5 µm, 250 x 4.6 mm) nih.gov |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Methanol wiley.com |
| Flow Rate | 1.0 mL/min nih.gov |
| Injection Volume | 5 µL |
| Detector | Mass Spectrometer (ESI source) |
| Ionization Mode | Positive |
This table represents typical parameters for analyzing imidazole compounds and is for illustrative purposes.
Electrospray ionization (ESI) is a soft ionization technique frequently coupled with mass spectrometry to analyze thermally labile or high-molecular-weight compounds. It is particularly well-suited for analyzing this compound, as it minimizes fragmentation during the ionization process, allowing for clear molecular weight confirmation. scispace.com
In positive ion mode ESI-MS, the compound is expected to be readily protonated at one of the nitrogen atoms of the imidazole ring. Given the molecular weight of 275.44 g/mol for this compound (C₁₇H₂₉N₃), the molecular ion peak [M+H]⁺ would be observed at an m/z of approximately 276.4. sigmaaldrich.comsigmaaldrich.com Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is fragmented to produce a characteristic pattern. This fragmentation can provide insights into the different functional groups within the molecule. scispace.com
Table 2: Expected ESI-MS Data for this compound
| Ion | Mass-to-Charge Ratio (m/z) | Description |
|---|---|---|
| [M+H]⁺ | ~276.4 | Protonated molecular ion |
| [M+Na]⁺ | ~298.4 | Sodium adduct |
| Fragment 1 | ~223.2 | Loss of the cyanoethyl group (-C₃H₄N) |
| Fragment 2 | ~121.1 | Cleavage yielding the undecyl side chain fragment |
This table is based on the theoretical fragmentation of the compound and is for illustrative purposes.
Thermal Analysis
Thermal analysis techniques are employed to study the physical properties of materials as they change with temperature. For this compound, these methods are vital for understanding its thermal stability, phase transitions, and behavior as a curing agent. ajer.org
Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. rsc.org This analysis reveals key thermal events such as melting, crystallization, and glass transitions. researchgate.net For this compound, DSC can identify its melting point, which has been reported to be in the range of 49-54 °C. chemimpex.com
Furthermore, DSC is instrumental in studying the curing kinetics of thermosetting polymers, such as epoxy resins, where imidazole derivatives act as catalysts or curing agents. A DSC scan of an uncured epoxy resin formulated with this compound would show a broad exothermic peak corresponding to the heat released during the cross-linking (curing) reaction. The onset temperature of this exotherm indicates the initiation of the curing process, while the peak temperature and the total enthalpy (area under the peak) provide information about the reaction rate and the extent of cure.
Table 3: Representative DSC Data for an Epoxy System Cured with this compound
| Thermal Event | Temperature (°C) | Enthalpy (J/g) |
|---|---|---|
| Melting Point (Tₘ) of Curing Agent | 49 - 54 chemimpex.com | N/A |
| Curing Onset Temperature | ~110 | N/A |
| Peak Exotherm Temperature | ~145 | -350 |
| Glass Transition Temperature (T₉) of Cured Polymer | ~155 | N/A |
This table contains representative data to illustrate the application of DSC in analyzing the curing behavior of a polymer system. Actual values may vary based on the specific formulation.
Chromatographic Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the synthesis and quality control of this compound, chromatographic methods are indispensable.
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to separate non-volatile mixtures. silicycle.com It is widely utilized in synthetic organic chemistry to monitor the progress of a reaction, identify compounds present in a mixture, and determine the purity of a substance. uvic.ca
During the synthesis of this compound, which involves the cyanoethylation of 2-undecylimidazole, TLC can be used to track the consumption of the starting material and the formation of the product. Small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica (B1680970) gel) alongside the starting material as a reference. silicycle.com The plate is then developed in an appropriate solvent system. The product, being more polar than the starting 2-undecylimidazole due to the nitrile group, will typically have a different retention factor (Rƒ) value. The reaction is considered complete when the spot corresponding to the starting material has disappeared. After purification, TLC is used to assess the purity of the final product, with a single spot indicating a high degree of purity. uvic.ca Visualization is often achieved under UV light (at 254 nm), where the imidazole ring will quench the fluorescence of the indicator in the plate, appearing as a dark spot. silicycle.com
Table 4: Hypothetical TLC Data for Monitoring the Synthesis of this compound
| Compound | Rƒ Value | Visualization |
|---|---|---|
| 2-Undecylimidazole (Starting Material) | 0.65 | Dark spot under UV (254 nm) |
| This compound (Product) | 0.40 | Dark spot under UV (254 nm) |
Solvent System: Ethyl Acetate (B1210297)/Hexane (1:1). Rƒ values are hypothetical and depend on the specific TLC conditions.
Advanced Diffraction and Scattering Methods
In the comprehensive analysis of this compound, advanced diffraction and scattering techniques are indispensable for elucidating its structural and dynamic properties at various length and time scales. These methods provide critical insights into the material's crystalline arrangement, potential mesophasic behavior, and its role in complex processes such as polymer curing.
X-ray Diffraction (XRD) for Crystalline Structure and Phase Analysis
X-ray Diffraction (XRD) is a cornerstone technique for determining the atomic and molecular structure of a crystalline solid. By irradiating a sample with X-rays and analyzing the diffraction pattern, researchers can deduce the crystal lattice parameters, space group, and the precise arrangement of atoms within the crystal.
For substituted imidazole compounds, single-crystal XRD is particularly powerful. It allows for the resolution of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the packing of molecules in the solid state. While specific crystallographic data for this compound is not publicly documented in the search results, analysis of related heterocyclic compounds, such as 1-(2-cyanoethyl)-2-(2-pyridyl)-1H,3H-benzimidazol-3-ium perchlorate, demonstrates the capability of the technique. nih.gov For such compounds, XRD analysis has successfully determined crystal data including the crystal system (e.g., triclinic), unit cell dimensions (a, b, c, α, β, γ), and the volume of the unit cell. nih.gov These parameters are fundamental to understanding the material's solid-state properties.
Should single crystals of this compound be grown and analyzed, one could expect to obtain a detailed structural model. This would involve refining atomic positions, bond lengths, and angles, providing unambiguous proof of its molecular conformation. Powder XRD would also be valuable for phase identification, purity assessment, and analysis of polycrystalline samples, which appear as a white to light yellow crystalline powder. chemimpex.com
Illustrative Crystal Data Table for an Imidazole Derivative
This table illustrates the type of data obtained from a single-crystal XRD experiment on a related imidazole compound, as specific data for this compound is not available in the provided search results. nih.gov
| Parameter | Illustrative Value |
| Chemical Formula | C₁₅H₁₃N₄⁺·ClO₄⁻ |
| Formula Weight ( g/mol ) | 348.74 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.788 |
| b (Å) | 9.4608 |
| c (Å) | 10.6013 |
| α (°) | 69.690 |
| β (°) | 73.844 |
| γ (°) | 86.193 |
| Volume (ų) | 793.52 |
| Z (molecules/unit cell) | 2 |
| Temperature (K) | 296 |
| Radiation | Mo Kα |
Polarized Optical Microscopy (POM) for Liquid Crystalline Phase Characterization
Polarized Optical Microscopy (POM) is a vital technique for the detection and identification of liquid crystalline (LC) phases. libretexts.org Liquid crystals, or mesophases, are states of matter intermediate between the crystalline solid and the isotropic liquid, exhibiting degrees of molecular order. libretexts.org Given the structure of this compound, which combines a rigid imidazole headgroup with a long, flexible undecyl tail, the formation of thermotropic liquid crystal phases upon heating is plausible.
POM operates by passing plane-polarized light through a sample placed between two crossed polarizers. libretexts.org Isotropic materials (like liquids or glasses) appear dark, whereas anisotropic materials, such as liquid crystals, rotate the plane of polarized light and appear bright with characteristic textures. libretexts.orgresearchgate.net These textures, which arise from the specific arrangement of molecules and associated defects, are unique to different LC phases (e.g., nematic, smectic, columnar). libretexts.org
By observing the sample while heating or cooling on a controlled temperature stage, researchers can identify phase transitions by the distinct changes in the observed textures. Thermotropic liquid crystals are sensitive to temperature; at low temperatures, they are in a crystalline phase, and at high temperatures, thermal motion leads to an isotropic liquid phase. libretexts.org Although specific POM studies on this compound are not detailed in the retrieved search results, this technique would be the primary method to investigate its potential mesomorphic behavior.
Hypothetical Thermotropic Phase Transitions for an Imidazole-Based Compound
This table provides a hypothetical example of phase transitions that could be observed for a compound like this compound using POM.
| Transition | Abbreviation | Transition Temperature (°C) | Observed Texture |
| Crystal to Smectic A | Cr → SmA | 85 | Fan-shaped or homeotropic |
| Smectic A to Nematic | SmA → N | 110 | Schlieren or threaded |
| Nematic to Isotropic | N → I | 125 | Becomes dark |
X-ray Photon Correlation Spectroscopy (XPCS) for Microscopic Dynamics of Curing Processes
X-ray Photon Correlation Spectroscopy (XPCS) is a sophisticated technique that uses coherent X-rays from a synchrotron source to probe the slow dynamics of materials at the nanoscale. wikipedia.org It measures the temporal fluctuations of a coherent speckle pattern generated by the scattered X-rays. uni-tuebingen.de By analyzing how this pattern changes over time, one can extract information about dynamic processes like diffusion, relaxation, and reorganization. wikipedia.org
A significant application of this compound is as a catalyst or curing agent in epoxy resin systems. XPCS has been effectively employed to study the microscopic dynamics of such curing processes in situ. researchgate.net In a representative study, the compound (abbreviated as C11Z-CN) was used as a catalyst for the curing of bisphenol A diglycidyl ether (BADGE). researchgate.net To probe the system's dynamics, nanoparticles were dispersed throughout the epoxy-catalyst mixture. researchgate.net
The XPCS measurement tracks the movement of these nanoparticles as the curing reaction proceeds. researchgate.net Initially, in the liquid state, the particles move more freely. As the epoxy polymerizes and cross-linking occurs, the viscosity of the matrix increases, slowing the particle dynamics. This change is quantified by calculating an intensity auto-correlation function, which reveals the characteristic relaxation time of the system. uni-tuebingen.de The slowing down of these dynamics provides a direct measure of the material's transition from a liquid to a gel and ultimately to a vitrified solid state. This powerful technique provides crucial insights into the hardening process that are inaccessible with bulk rheological methods. researchgate.netresearchgate.net
XPCS Experimental Parameters for Curing Study
This table summarizes the components and purpose of an XPCS experiment designed to study epoxy curing, based on a published research setup. researchgate.net
| Component/Parameter | Description | Role in Experiment |
| Main Agent | Bisphenol A diglycidyl ether (BADGE) | The primary epoxy resin that polymerizes and cross-links to form the solid matrix. |
| Catalyst | This compound (C11Z-CN) | Initiates and accelerates the ring-opening polymerization of the epoxy resin. |
| Probes | Evenly distributed nanoparticles (e.g., silica) | Act as tracers whose motion is monitored by XPCS to probe the local viscosity and dynamics. |
| Technique | X-ray Photon Correlation Spectroscopy (XPCS) | Measures the time-dependent fluctuations of scattered coherent X-rays from the probes. |
| Measured Quantity | Time-dependent intensity auto-correlation function, g₂(q,t) | Reveals the relaxation time (τ) of the system, indicating the speed of microscopic dynamics. |
| Process Monitored | Curing (gelation and vitrification) | Tracks the evolution of the material from a low-viscosity liquid to a high-viscosity solid. |
Emerging Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of 1-(2-Cyanoethyl)-2-undecylimidazole typically involves a two-step process: the formation of 2-undecylimidazole followed by cyanoethylation. However, current research is focused on developing more sustainable and efficient synthetic methodologies for imidazole (B134444) derivatives, moving away from conventional techniques that may involve harsh reaction conditions or hazardous solvents.
Emerging "green" synthesis approaches for substituted imidazoles that are applicable to the production of this compound include:
Microwave-Assisted Synthesis: This technique can significantly accelerate reaction times and improve product yields for imidazole synthesis. numberanalytics.com The use of microwave irradiation offers a more energy-efficient alternative to conventional heating. numberanalytics.com
Catalyst-Free and Solvent-Free Reactions: Researchers are exploring one-pot multicomponent reactions that proceed without the need for a catalyst and under solvent-free conditions. For instance, the use of nano aluminum nitride has been shown to be effective in the synthesis of tri- and tetrasubstituted imidazoles.
Use of Reusable Catalysts: Zeolites, such as ZSM-11, are being investigated as reusable catalysts for the synthesis of tetrasubstituted imidazoles. acs.org These solid acid catalysts can be easily recovered and reused, making the process more environmentally friendly and cost-effective. acs.org
These novel synthetic strategies represent a significant step towards the sustainable production of this compound and other valuable imidazole derivatives.
Engineering of Enhanced Catalytic Performance in Diverse Chemical Processes
The imidazole ring is a key functional motif that imparts catalytic activity in various chemical transformations. While this compound itself has not been extensively studied as a standalone catalyst in a wide range of organic reactions, its structural features suggest significant potential. The cyanoethyl group can influence its polarity and catalytic activity.
A primary area where the catalytic nature of similar imidazole derivatives is exploited is in the curing of epoxy resins. Substituted imidazoles can act as latent curing agents, initiating polymerization and crosslinking when heated. youtube.com The undecyl chain of this compound enhances its compatibility with non-polar resin matrices. arxiv.org
Future research is likely to focus on engineering its molecular structure to enhance its catalytic performance in other processes, such as:
CO2 Conversion: Metal-organic frameworks (MOFs) containing imidazole moieties, like ZIF-8, have shown catalytic activity in the cycloaddition of CO2 to epoxides to form valuable cyclic carbonates. mdpi.com The functional groups on this compound could be leveraged to design more efficient catalysts for CO2 utilization.
Organic Transformations: Small organic molecules containing heterocyclic rings are being explored as electrocatalysts for reactions relevant to energy conversion. researchgate.net The specific electronic properties of this compound could be tuned for applications in organocatalysis.
By modifying the substituents on the imidazole ring, it is possible to fine-tune the catalyst's activity, selectivity, and stability for specific chemical reactions.
Exploration of New Applications in Advanced Materials Science
The unique combination of a long alkyl chain and a polar cyanoethyl group makes this compound an interesting building block for advanced materials.
A significant recent development is the use of 2-undecylimidazolate, a precursor to the target compound, to modify Zeolitic Imidazolate Framework-8 (ZIF-8). This modification enhances the hydrophobicity of the ZIF-8 and improves its compatibility with polymers like the polymer of intrinsic microporosity PIM-1. The resulting mixed matrix membranes (MMMs) exhibit superior performance in CO2 separation, surpassing the established Robeson upper bound. mdpi.com This demonstrates the potential of incorporating this compound or its derivatives into advanced membrane materials for gas separation applications. mdpi.com
Other potential applications in materials science include:
Polymers and Coatings: Its use as a curing agent for epoxy resins is already established in industrial applications. arxiv.org Further research could explore its role in creating specialty polymers with enhanced thermal stability, chemical resistance, and adhesive properties. numberanalytics.com
Surfactants and Corrosion Inhibitors: The presence of both hydrophobic (undecyl chain) and hydrophilic (cyanoethyl and imidazole groups) parts suggests its potential as a surfactant or corrosion inhibitor.
The ability to tailor the properties of materials by incorporating this functionalized imidazole opens up a wide range of possibilities for creating new and improved technologies.
Deeper Understanding of Structure-Reactivity Relationships through Advanced Mechanistic Studies
To unlock the full potential of this compound, a deeper understanding of its structure-reactivity relationship is crucial. Advanced computational and experimental techniques are being employed to elucidate the intricate connection between its molecular architecture and its chemical behavior.
Computational Approaches:
Density Functional Theory (DFT): DFT calculations can provide valuable insights into the electronic structure, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP) of imidazole derivatives. arxiv.orggithub.io These studies help in understanding the reactive sites of the molecule and its potential for non-covalent interactions. github.io
Natural Bond Orbital (NBO) Analysis: NBO analysis can reveal details about charge distribution and intramolecular interactions, which are critical for understanding the molecule's stability and reactivity. arxiv.orgacs.org
Quantum Theory of Atoms in Molecules (AIM): AIM analysis can be used to identify and characterize chemical bonds and non-covalent interactions within the molecule. github.io
Experimental Techniques:
Spectroscopic Methods: Techniques like NMR and FT-IR are fundamental for characterizing the structure of the compound and monitoring its transformations during chemical reactions. mdpi.com
Kinetic Studies: Investigating the kinetics of reactions catalyzed by this compound can provide crucial data for understanding the reaction mechanism and optimizing reaction conditions. sigmaaldrich.com
By combining computational modeling with experimental data, researchers can build a comprehensive picture of how the interplay between the undecyl chain, the cyanoethyl group, and the imidazole ring governs the compound's properties and reactivity. This knowledge is essential for designing new molecules with tailored functionalities.
Integration of Artificial Intelligence and Machine Learning in Imidazole Chemistry Research
The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research, and the study of imidazole derivatives is no exception. These powerful computational tools can accelerate the discovery and development of new materials and catalysts.
Key areas where AI and ML can be integrated include:
Catalyst Design and Discovery: AI algorithms can screen vast virtual libraries of potential catalysts to predict their activity, selectivity, and stability. numberanalytics.comarxiv.orgresearchgate.net This data-driven approach can significantly reduce the time and experimental effort required to identify promising new catalysts based on the imidazole scaffold. tcichemicals.comchemuniverse.com
Predictive Modeling: Machine learning models can be trained on existing experimental data to predict the properties of new, unsynthesized imidazole derivatives. acs.org This includes predicting reaction outcomes, optimizing reaction conditions, and identifying molecules with desired characteristics. acs.org
De Novo Molecular Design: Generative AI models, such as chemical language models, can design entirely new molecules with specific desired properties from scratch. youtube.com This opens up exciting possibilities for creating novel imidazole-based compounds with enhanced performance for specific applications.
The integration of AI and ML into the research workflow will enable a more rapid and efficient exploration of the chemical space around this compound, leading to the discovery of new materials and catalysts with unprecedented properties and functionalities.
Q & A
Basic: What are the established synthetic routes for 1-(2-Cyanoethyl)-2-undecylimidazole, and what reaction conditions are critical for optimizing yield?
Methodological Answer:
The synthesis typically involves alkylation of imidazole derivatives with acrylonitrile or cyanethylation agents. For example, 1-(2-cyanoethyl)imidazole analogs are synthesized by reacting imidazole with acrylonitrile in methanol under reflux (50–55°C) for 10 hours under nitrogen, followed by vacuum purification . For 2-undecyl derivatives, introducing the undecyl chain may require sequential alkylation steps or modified nucleophilic substitution conditions. Key parameters include temperature control (to avoid polymerization of acrylonitrile), solvent choice (polar aprotic solvents enhance reactivity), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity product .
Basic: Which spectroscopic and chromatographic methods are recommended for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity. The cyanoethyl group (–CH₂CH₂CN) shows distinct peaks: ~δ 3.0–3.5 ppm (CH₂ adjacent to nitrile) and δ 2.5–3.0 ppm (CH₂ linked to imidazole) .
- Fourier-Transform Infrared Spectroscopy (FTIR): The nitrile group (C≡N) exhibits a sharp absorption band near 2240 cm⁻¹ .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 210–220 nm) assesses purity. Mobile phases often use acetonitrile/water gradients .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or GC-MS validates molecular weight and fragmentation patterns .
Advanced: How does the alkyl chain length in this compound influence its catalytic efficiency in epoxy resin curing, and what experimental approaches can elucidate this structure-activity relationship?
Methodological Answer:
The undecyl chain enhances solubility in hydrophobic epoxy matrices and modulates curing kinetics by affecting diffusion rates. To study this:
- Differential Scanning Calorimetry (DSC): Compare activation energy (Eₐ) and curing exotherms of resins catalyzed by analogs with varying alkyl chain lengths .
- Rheometry: Measure viscosity changes during curing to assess catalytic activity. Longer chains may delay gelation due to steric effects.
- X-ray Photon Correlation Spectroscopy (XPCS): Quantifies microscopic dynamics during curing, revealing how alkyl chains influence segmental mobility in the resin matrix .
- Molecular Dynamics Simulations: Model interactions between the catalyst’s alkyl chain and epoxy monomers to predict compatibility and reactivity .
Advanced: What methodologies are employed to resolve contradictions in reported kinetic data for epoxy curing reactions catalyzed by this compound under varying thermal conditions?
Methodological Answer:
Discrepancies in kinetic data often arise from differences in experimental setups or side reactions. To address this:
- Isoconversional Analysis (e.g., Friedman Method): Apply model-free kinetics to decouple temperature-dependent effects from inherent catalytic activity .
- In Situ Fourier-Transform Infrared (FTIR) Spectroscopy: Monitor real-time consumption of epoxy groups (912 cm⁻¹) and nitrile stability to detect side reactions (e.g., hydrolysis of cyanoethyl groups) .
- Controlled-Purge Experiments: Conduct curing under inert atmospheres (N₂ or Ar) to suppress oxidative side reactions that may alter kinetics .
- Statistical Design of Experiments (DoE): Use factorial designs to isolate the effects of temperature, catalyst concentration, and humidity on curing rates .
Advanced: How can researchers analyze the hydrogen-bonding interactions and supramolecular assembly of this compound derivatives using crystallographic data?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Resolve intermolecular interactions, such as N–H⋯O or C–H⋯O bonds, and π-π stacking distances (e.g., 3.6–3.7 Å for benzimidazole analogs) .
- Hirshfeld Surface Analysis: Visualize and quantify contact contributions (e.g., H-bonding vs. van der Waals interactions) in crystalline phases .
- Density Functional Theory (DFT): Calculate binding energies of hypothesized hydrogen-bonded networks and compare with experimental lattice parameters .
- Thermogravimetric Analysis (TGA): Correlate thermal stability with supramolecular cohesion; stronger H-bonding networks often increase decomposition temperatures .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Spill Management: Absorb spills with inert materials (vermiculite) and neutralize residual nitrile groups with dilute sodium hypochlorite .
- First Aid: For skin contact, wash with soap/water for 15 minutes; for eye exposure, rinse with saline solution. Seek medical evaluation if irritation persists .
- Waste Disposal: Collect nitrile-containing waste in sealed containers for incineration or approved chemical disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
